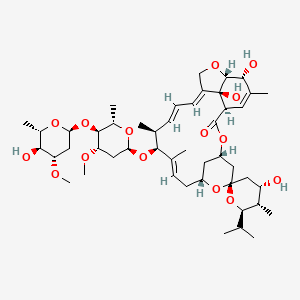
INCB3344
Vue d'ensemble
Description
N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, also known as N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, is a useful research compound. Its molecular formula is C29H34F3N3O6 and its molecular weight is 577.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Immunologie : Antagoniste du CCR2 dans les maladies inflammatoires
INCB3344 est un antagoniste puissant et sélectif de petite molécule du récepteur CCR2 de la souris . Il a été démontré qu'il inhibait la liaison de CCL2 aux monocytes de souris avec une puissance nanomolaire et présentait une inhibition dose-dépendante des réponses fonctionnelles induites par CCL2 . Ce composé présente une bonne biodisponibilité orale et une exposition systémique chez les rongeurs, permettant des études pharmacologiques in vivo . Son application en immunologie est significative, car il a été utilisé pour réduire l'afflux de macrophages dans un modèle murin d'hypersensibilité retardée, conduisant à une réduction substantielle de l'inflammation tissulaire . Cela suggère qu'this compound pourrait être un outil précieux dans le traitement des maladies inflammatoires chroniques.
Oncologie : Amélioration de l'efficacité de la chimioembolisation transartérielle
Dans le domaine de l'oncologie, this compound a été étudié pour son potentiel à améliorer l'efficacité de la chimioembolisation transartérielle (TACE) dans l'hépatocarcinome . La capacité du composé à bloquer l'axe CCL2/CCR2 est cruciale pour réduire l'infiltration des macrophages et des neutrophiles, qui sont associées à un mauvais pronostic dans le cancer du foie . En ciblant ces axes, this compound associé à la TACE a montré des effets antitumoraux améliorés dans un modèle de carcinome hépatocellulaire chez le rat .
Ophtalmologie : Traitement de la dégénérescence maculaire
This compound a une valeur thérapeutique en ophtalmologie, en particulier dans le traitement de la dégénérescence maculaire liée à l'âge (DMLA) . Il a été démontré que le traitement par this compound pouvait supprimer de manière marquée la formation de nouvelles néovascularisations choroïdiennes (CNV) et rétrécir les CNV établies . Ceci est significatif car la CNV est une cause majeure de perte de vision dans la DMLA, et le rôle d'this compound en tant qu'antagoniste du CCR2 pourrait offrir une nouvelle voie de traitement.
Neurologie : Potentiel dans les modèles de sclérose en plaques
Le composé a également été étudié dans des applications neurologiques, plus précisément dans l'encéphalomyélite auto-immune expérimentale (EAE), un modèle de sclérose en plaques . Le traitement par this compound a entraîné une réduction significative de la maladie chez les souris soumises à l'EAE . Cela indique qu'this compound pourrait avoir des avantages thérapeutiques potentiels pour les patients atteints de sclérose en plaques en ciblant le récepteur CCR2.
Rhumatologie : Application dans l'arthrite inflammatoire
Le rôle d'this compound en rhumatologie a été exploré à travers ses effets sur l'arthrite inflammatoire . Dans un modèle de rat d'arthrite inflammatoire, la posologie thérapeutique d'this compound a réduit de manière significative la gravité de la maladie . Cela suggère qu'this compound pourrait être bénéfique dans le traitement de l'arthrite en inhibant la destruction tissulaire médiée par les macrophages.
Pharmacocinétique : Biodisponibilité et exposition chez les rongeurs
Les propriétés pharmacocinétiques d'this compound sont remarquables, le composé présentant une bonne biodisponibilité orale et une exposition systémique dans les modèles de rongeurs . Cela en fait un excellent candidat pour des études in vivo et pourrait potentiellement se traduire par une pharmacocinétique humaine dans les essais cliniques.
Mécanisme D'action
Target of Action
INCB3344, also known as N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, is a potent, selective, and orally bioavailable antagonist of the CCR2 receptor . The CCR2 receptor, also known as the C-C chemokine receptor type 2, plays a crucial role in the recruitment of macrophages and other inflammatory cells .
Mode of Action
This compound interacts with the CCR2 receptor, inhibiting the binding of its ligand, CCL2 . This interaction occurs with nanomolar potency, displaying IC50 values of 5.1 nM (hCCR2) and 9.5 nM (mCCR2) in binding antagonism . It also displays dose-dependent inhibition of CCL2-mediated functional responses such as ERK phosphorylation and chemotaxis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CCL2/CCR2 signaling pathway . By inhibiting the binding of CCL2 to the CCR2 receptor, this compound disrupts the downstream signaling events that would normally lead to macrophage recruitment and activation . This results in a reduction in tissue inflammation and a decrease in the secretion of proinflammatory cytokines such as TNF-α and IL-1β .
Pharmacokinetics
This compound possesses good oral bioavailability and systemic exposure in rodents, allowing for in vivo pharmacological studies . The compound exhibits a high clearance and a moderate volume of distribution, resulting in a short half-life of 1 hour .
Result of Action
The primary result of this compound’s action is a dose-dependent inhibition of macrophage influx in various disease models, such as a mouse model of delayed-type hypersensitivity . This leads to a substantial reduction in tissue inflammation . Therapeutic dosing of this compound has also been shown to significantly reduce disease severity in mice subjected to experimental autoimmune encephalomyelitis, a model of multiple sclerosis, as well as a rat model of inflammatory arthritis .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of a lipid membrane . A study involving molecular modeling of the CCR2 receptor within a POPC lipid bilayer found that the dynamic behavior of the this compound-CCR2 complex was affected by the presence of the lipid membrane . This suggests that the cellular environment can influence the efficacy and stability of this compound.
Propriétés
IUPAC Name |
N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEOSVPWMSEFPW-XYCDVDSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100838 | |
| Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1285539-85-6 | |
| Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





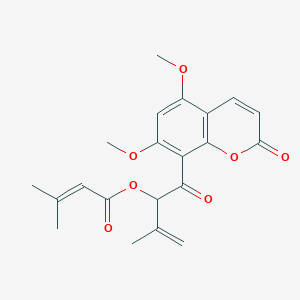
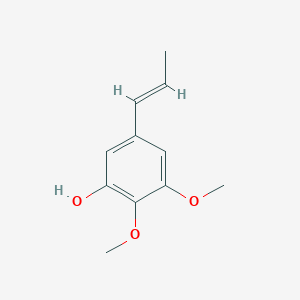
![(4S,6R)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1248645.png)
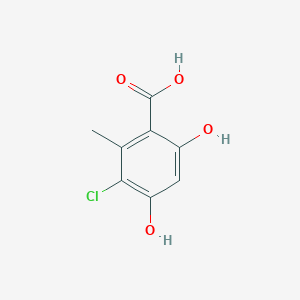
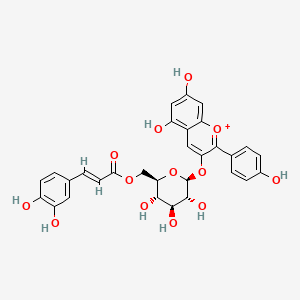
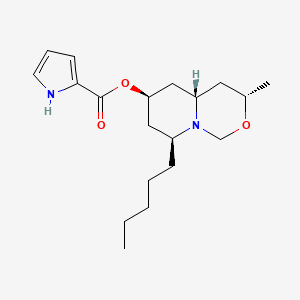
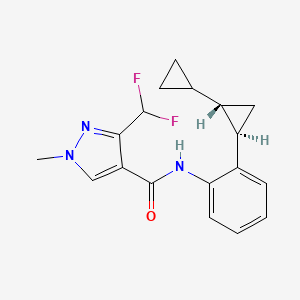
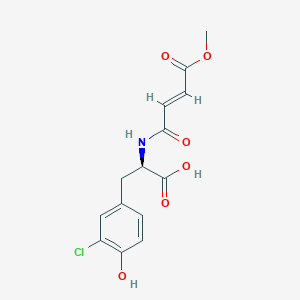
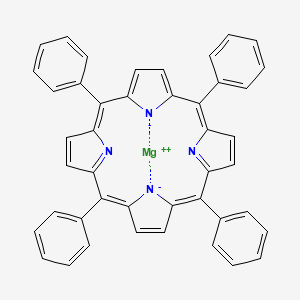
![N-[4-[2-[[(R)-2-Hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[2-oxo-3-(3-cyclopentylpropyl)-1-imidazolidinyl]benzenesulfonamide](/img/structure/B1248660.png)
